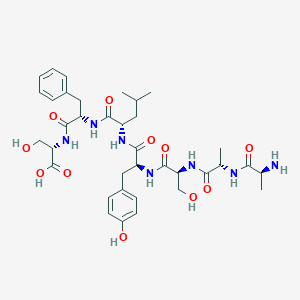

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine

Beschreibung

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine is a linear heptapeptide with the sequence Ala-Ala-Ser-Tyr-Leu-Phe-Ser. Its molecular formula is approximately C₃₅H₅₄N₇O₁₂ (exact values depend on stereochemistry and protonation states). This peptide contains a mix of hydrophobic (Leu, Phe) and hydrophilic (Ser, Tyr) residues, giving it amphipathic properties.

Eigenschaften

CAS-Nummer |

920521-25-1 |

|---|---|

Molekularformel |

C36H51N7O11 |

Molekulargewicht |

757.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C36H51N7O11/c1-19(2)14-25(32(49)40-26(15-22-8-6-5-7-9-22)34(51)43-29(18-45)36(53)54)39-33(50)27(16-23-10-12-24(46)13-11-23)41-35(52)28(17-44)42-31(48)21(4)38-30(47)20(3)37/h5-13,19-21,25-29,44-46H,14-18,37H2,1-4H3,(H,38,47)(H,39,50)(H,40,49)(H,41,52)(H,42,48)(H,43,51)(H,53,54)/t20-,21-,25-,26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

RIPABRWOZGFCAH-DNYGYILZSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serin erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:

Kopplungsreaktion: Jede Aminosäure wird mit Reagenzien wie HBTU oder DIC aktiviert und an die wachsende Peptidkette gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden mit TFA (Trifluoressigsäure) entfernt.

Spaltung: Das fertige Peptid wird mit einer Spaltungslösung, die TFA, Wasser und Scavenger wie TIS (Triisopropylsilan) enthält, vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serin folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochdurchsatz-Reinigungsverfahren, wie z. B. HPLC (Hochleistungsflüssigkeitschromatographie), werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann zu Dityrosin oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reagenzien wie DTT (Dithiothreitol) reduziert werden.

Substitution: Aminosäurereste können mit anderen Aminosäuren unter Verwendung von site-gerichteter Mutagenese substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Peressigsäure.

Reduktion: DTT oder TCEP (Tris(2-carboxyethyl)phosphin).

Substitution: Mutagene Primer und DNA-Polymerase für die site-gerichtete Mutagenese.

Hauptsächlich gebildete Produkte

Oxidation: Dityrosin oder andere oxidierte Derivate.

Reduktion: Reduzierte Peptide mit freien Thiolgruppen.

Substitution: Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serin hängt von seinem spezifischen biologischen Kontext ab. Im Allgemeinen interagieren Peptide mit Rezeptoren oder Enzymen und modulieren deren Aktivität. Die beteiligten molekularen Ziele und Signalwege können Folgendes umfassen:

Rezeptorbindung: Peptide können an Zelloberflächenrezeptoren binden und intrazelluläre Signalkaskaden auslösen.

Enzymhemmung: Peptide können Enzyme hemmen oder aktivieren und so Stoffwechselwege beeinflussen.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine depends on its specific biological context. Generally, peptides interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include:

Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.

Enzyme Inhibition: Peptides can inhibit or activate enzymes, affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Sequence and Structural Variations

The following table compares the target compound with peptides of analogous length or residue composition:

Comparison with Shorter Peptides

Di- and tripeptides like L-Alanyl-L-Alanine () and L-Alanyl-L-Leucine-L-phenylalanine have lower molecular weights (<500 g/mol) and simpler structures. These are often used in nutraceuticals or as enzyme substrates due to their ease of synthesis and bioavailability . In contrast, the heptapeptide’s size and complexity may limit its permeability but enhance target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.